A Technical Guide to 4-Amino-3-iodopyridin-2(1H)-one: Synthesis, Characterization, and Safe Handling for Drug Discovery Professionals
A Technical Guide to 4-Amino-3-iodopyridin-2(1H)-one: Synthesis, Characterization, and Safe Handling for Drug Discovery Professionals
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals interested in the synthesis and application of 4-Amino-3-iodopyridin-2(1H)-one. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible approach to working with this valuable chemical scaffold.
Introduction: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry
The pyridin-2(1H)-one motif is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal scaffold for designing enzyme inhibitors, receptor agonists, and antagonists.[1] Specifically, 3,4-disubstituted pyridin-2(1H)-ones have garnered significant attention as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The introduction of an amino group at the 4-position and an iodine atom at the 3-position of the pyridinone ring, as in 4-Amino-3-iodopyridin-2(1H)-one, offers unique opportunities for further functionalization and modulation of biological activity, making it a highly sought-after building block in drug discovery programs.
Compound Identification and Precursor Data
A specific CAS number for 4-Amino-3-iodopyridin-2(1H)-one is not readily found in major chemical databases. This is not uncommon for novel or specialized research compounds. However, its key precursor, 4-Amino-3-iodopyridine, is well-characterized and commercially available.
| Identifier | Value | Source |
| Compound Name | 4-Amino-3-iodopyridine | [4] |
| CAS Number | 88511-27-7 | [4] |
| Molecular Formula | C5H5IN2 | [4] |
| Molecular Weight | 220.01 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >97% | [4] |
| InChI Key | ZGOCEDVVZKFHSY-UHFFFAOYSA-N | [4] |
Proposed Synthetic Strategy
The synthesis of 4-Amino-3-iodopyridin-2(1H)-one can be approached through a multi-step process, leveraging established methodologies for the modification of pyridine rings. The following proposed workflow is based on analogous transformations reported in the literature for similar scaffolds.[3]
Caption: Proposed synthetic workflow for 4-Amino-3-iodopyridin-2(1H)-one.
Step-by-Step Experimental Protocol:
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Iodination of 4-Aminopyridine:
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Rationale: The introduction of iodine at the 3-position is a crucial first step. The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho positions (3 and 5).
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Procedure: To a solution of 4-aminopyridine in a suitable solvent (e.g., acetonitrile or DMF), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 4-Amino-3-iodopyridine, is isolated and purified, typically by column chromatography.
-
-
N-Alkoxylation of 4-Amino-3-iodopyridine:
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Rationale: To facilitate the conversion to the pyridin-2(1H)-one, the pyridine nitrogen must be activated. N-alkoxylation is a common strategy to achieve this.
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Procedure: Treat 4-Amino-3-iodopyridine with an alkylating agent. The choice of agent can vary, but reagents like methyl trifluoromethanesulfonate or a similar reactive species can be effective. This step forms a pyridinium salt intermediate. The reaction is typically performed in an inert atmosphere and anhydrous conditions.
-
-
Rearrangement and Hydrolysis to 4-Amino-3-iodopyridin-2(1H)-one:
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Rationale: The N-alkoxypyridinium salt is unstable and can undergo rearrangement and hydrolysis to the desired pyridin-2(1H)-one. This transformation can often be induced by heat or treatment with an acid or base.
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Procedure: The pyridinium salt from the previous step is heated in a suitable solvent. The specific conditions (temperature, time, and use of acid or base) will need to be optimized. The progress of the conversion to the final product should be carefully monitored. Purification is typically achieved by recrystallization or column chromatography.
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Characterization and Verification
Confirming the identity and purity of the synthesized 4-Amino-3-iodopyridin-2(1H)-one is critical. The following techniques and expected results, based on data from analogous compounds, will be essential for this verification.[1][6][7]
| Technique | Expected Observations |
| ¹H NMR | Expect characteristic signals for the two protons on the pyridinone ring, likely appearing as doublets in the aromatic region. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The NH2 and NH protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected in the downfield region (typically >160 ppm). Signals for the other five carbons of the ring will also be present, with the carbon bearing the iodine atom showing a characteristic chemical shift. |
| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of C5H5IN2O should be observed. The isotopic pattern for iodine will be a key diagnostic feature. |
| Infrared (IR) | Expect strong absorption bands for the N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), and a strong band for the C=O stretching of the pyridinone carbonyl (around 1640-1680 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of high purity. |
digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];Start [label="Synthesized Product"]; NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="Infrared Spectroscopy"]; Purity [label="Purity Assessment (HPLC, TLC)"]; Final [label="Verified 4-Amino-3-iodopyridin-2(1H)-one", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#34A853"];
Start -> NMR [label="Structural Elucidation"]; Start -> MS [label="Molecular Weight Confirmation"]; Start -> IR [label="Functional Group Analysis"]; NMR -> Purity; MS -> Purity; IR -> Purity; Purity -> Final; }
Caption: A typical workflow for the characterization and verification of the final product.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 4-Amino-3-iodopyridin-2(1H)-one, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety information for its precursor, 4-Amino-3-iodopyridine, and other related aminopyridines should be used as a guide.[8][9][10]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8][11]
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Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[11]
-
Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water.[8]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[11]
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
References
-
Kishida Chemical Co., Ltd. (2023, April 24). Safety Data Sheet: tert-Butyl 4-(3-aminopyridin-2-ylamino)piperidine-1-carboxylate. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Amino-3-iodopyridine (97%). Retrieved from [Link]
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PureSynth. (n.d.). 4-Amino-3-Iodopyridine 98.0%(GC). Retrieved from [Link]
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Sdfine. (n.d.). 4-aminopyridine. Retrieved from [Link]
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MDPI. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
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Beilstein Journals. (2021, January 18). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Retrieved from [Link]
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SciSpace. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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PMC. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
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Springer. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]
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PubChemLite. (n.d.). 4-amino-3-iodopyridine (C5H5IN2). Retrieved from [Link]
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